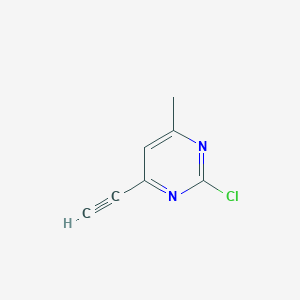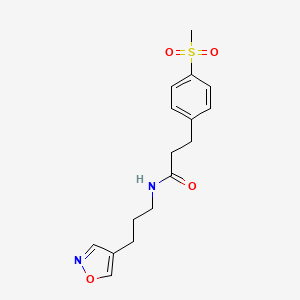![molecular formula C17H18N4O5S B2802939 N-(2,2-dimethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-58-1](/img/structure/B2802939.png)
N-(2,2-dimethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[2,1-b]thiazoles are a class of nitrogen-containing fused heterocyclic small molecules . They are architecturally complex molecules frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .
Synthesis Analysis
A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazoles is complex due to the presence of multiple heteroatoms and fused rings . These molecules are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .Chemical Reactions Analysis
The synthesis of imidazo[2,1-b]thiazoles involves a catalyst-free microwave-assisted procedure . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .Applications De Recherche Scientifique
Anticancer Applications
Compounds from the imidazo[2,1-b][1,3]thiazole family have shown potential as antitumor agents. For instance, guanylhydrazones derived from these compounds were tested at the National Cancer Institute and found to inhibit Complex III of the mitochondrial respiratory chain, inducing apoptosis in certain cancer cell lines (Andreani et al., 2005). Another study synthesized derivatives with cytotoxic effects on cancer (5RP7) and noncancer (F2408) cells, highlighting the structure-activity relationships crucial for enhancing anticancer activity (Meriç et al., 2008).
Antimicrobial and Antitubercular Activities
Imidazo[2,1-b][1,3]thiazole derivatives have also been investigated for their antimicrobial properties. A study developed thiazolo and imidazo N-(4-nitrophenyl)-7-methyl-5-aryl-pyrimidine-6 carboxamide derivatives, showing significant antimicrobial activity against various bacteria and fungi, along with notable antioxidant activity (Dhiman et al., 2015). Another research effort led to the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives with demonstrated in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv strain, offering a promising avenue for developing new treatments for tuberculosis (Patel et al., 2017).
Immunological and Anti-inflammatory Effects
Some imidazo[2,1-b][1,3]thiazoles have been synthesized to study their immunological effects, showing modulation of the expression of human T trypsinized lymphocytes by the CD2 receptor, suggesting potential applications in immune system modulation (Harraga et al., 1994). Additionally, new carboxamides derived from the imidazo[2,1-b]thiazole skeleton have been explored for their anti-inflammatory and analgesic activities, identifying compounds with significant cell viability and potential for treating inflammation and pain (Soyer Can et al., 2021).
Orientations Futures
The future directions for the study of imidazo[2,1-b]thiazoles are promising. These compounds are attracting increasing attention in medicinal chemistry, drug design, and advanced materials due to their structural complexities . They are expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .
Mécanisme D'action
Target of Action
The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the bacterium.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of pantothenate, thereby affecting the metabolic processes that rely on Coenzyme A.
Biochemical Pathways
The affected pathway is the pantothenate and CoA biosynthesis pathway . The inhibition of Pantothenate synthetase disrupts this pathway, leading to a decrease in the production of Coenzyme A. This affects various downstream metabolic processes, including fatty acid synthesis and degradation, pyruvate metabolism, and citric acid cycle.
Pharmacokinetics
The compound’s ADME properties have been predicted in silico
Result of Action
The result of the compound’s action is the inhibition of growth of Mycobacterium tuberculosis . The compound has shown significant activity against Mtb, with IC50 values in the low micromolar range . It’s worth noting that the compound showed selective inhibition of Mtb over a panel of non-tuberculous mycobacteria .
Propriétés
IUPAC Name |
N-(2,2-dimethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-10-15(16(22)18-8-14(25-2)26-3)27-17-19-13(9-20(10)17)11-5-4-6-12(7-11)21(23)24/h4-7,9,14H,8H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTCGKWNVJBRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2802856.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2802858.png)


![ethyl 4-[5-[(E)-2-cyano-3-(3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2802863.png)

![N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide](/img/structure/B2802867.png)

![ethyl 4-({[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2802870.png)




